molecular formula C24H28N3+ B12454286 N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium CAS No. 765266-81-7

N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium

Cat. No.: B12454286
CAS No.: 765266-81-7
M. Wt: 358.5 g/mol
InChI Key: AMPCGOAFZFKBGH-UHFFFAOYSA-O
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Description

N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium is a complex organic compound known for its vibrant color and extensive use in various scientific fields. It is commonly referred to as a derivative of crystal violet, a well-known dye. The compound’s structure features a central cyclohexa-2,5-dien-1-ylidene ring substituted with dimethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium typically involves the condensation of 4-dimethylaminobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic medium (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of 4-dimethylaminobenzaldehyde and N,N-dimethylaniline

    Catalysis: Use of solid acid catalysts to facilitate the reaction

    Purification: Crystallization and filtration to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinonoid structures.

    Reduction: Reduction with agents such as sodium borohydride results in the formation of leuco derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

    Oxidation Products: Quinonoid derivatives

    Reduction Products: Leuco derivatives

    Substitution Products: Various substituted aromatic compounds

Scientific Research Applications

N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy, particularly in Gram staining to differentiate bacterial species.

    Medicine: Investigated for its antimicrobial properties and potential use in treating infections.

    Industry: Utilized as a dye in textile and paper industries, and in the production of inks and paints.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular components. In biological systems, it binds to nucleic acids and proteins, disrupting their normal functions. The molecular targets include:

    DNA: Intercalates between DNA bases, inhibiting replication and transcription.

    Proteins: Binds to proteins, altering their structure and function.

Comparison with Similar Compounds

N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium is unique due to its specific structural features and chemical properties. Similar compounds include:

    Crystal Violet: A closely related dye with similar applications but different substituents.

    Methyl Violet: Another dye with a similar core structure but varying degrees of methylation.

    Malachite Green: A dye with a different central ring structure but similar uses in staining and antimicrobial applications.

These compounds share common applications but differ in their chemical reactivity and specific uses, highlighting the uniqueness of this compound.

Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPCGOAFZFKBGH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868814, DTXSID201174432
Record name 4-{[4-(Dimethylamino)phenyl][4-(methylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8004-87-3, 765266-81-7
Record name Basic Violet 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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